molecular formula C23H20N2O3S B2582431 (3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-03-5

(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2582431
CAS No.: 893316-03-5
M. Wt: 404.48
InChI Key: UPLIRUWBLWSYCB-CJLVFECKSA-N
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Description

The compound “(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” belongs to the benzothiazinone family, characterized by a bicyclic framework comprising a benzene ring fused to a 1,2-thiazine ring with two sulfonyl oxygen atoms. The (3E)-configuration denotes the trans-geometry of the benzylamino-methylene substituent at position 3 of the thiazine ring. This compound is a synthetic analog of 1,3-dicarbonyl systems, enabling its participation in multicomponent reactions (MCRs) to generate fused heterocycles such as 2-amino-4H-pyrans . Its structure combines electron-withdrawing sulfonyl groups and electron-donating benzyl substituents, which influence both reactivity and crystallographic properties.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(benzylamino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-23-20-13-7-8-14-21(20)25(17-19-11-5-2-6-12-19)29(27,28)22(23)16-24-15-18-9-3-1-4-10-18/h1-14,16,24H,15,17H2/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLIRUWBLWSYCB-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

The benzothiazinone core is highly tunable via substitutions at positions 1 (N1), 3 (C3), and 6 (C6). Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents (Position) Key Structural Features Reactivity/Applications Reference
(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1-benzyl, 3-(benzylamino)methylene Trans-configuration at C3; planar thiazine ring with intramolecular H-bonding MCRs to form 2-amino-4H-pyrans; potential for drug discovery
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1-ethyl, 3,3-dichloro Sofa conformation of thiazine ring; S1–C8 = 1.817 Å, S1–N1 = 1.625 Å Limited MCR utility due to steric hindrance from Cl substituents
3,3,6-Tribromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1-methyl, 3,3,6-tribromo Thiazine ring adopts sofa conformation; Br substituents increase steric bulk High crystallographic R-values due to steric hindrance
6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1-methyl, 3,3-dichloro, 6-bromo Similar sofa conformation; S1–C8 = 1.792 Å, S1–N1 = 1.617 Å Reactivity dominated by halogen substituents; used in crystallography studies
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1-ethyl Planar thiazine ring; minimal steric hindrance Versatile MCR substrate for synthesizing fused pyrans and salts

Key Observations

Substituent Effects on Reactivity: Benzyl vs. Alkyl Groups: The benzyl group at N1 in the target compound enhances π-π stacking interactions in crystals compared to ethyl or methyl analogs . However, bulky substituents like 3,3-dichloro or tribromo groups reduce MCR efficiency by steric hindrance . Electron-Donating vs. Withdrawing Groups: The benzylamino-methylene group at C3 in the target compound acts as an electron-rich enol nucleophile, enabling regioselective MCRs. In contrast, halogenated derivatives (e.g., 3,3-dichloro) exhibit reduced nucleophilicity, favoring crystallographic studies over synthetic applications .

Conformational Flexibility :

  • The thiazine ring adopts a sofa conformation in halogenated derivatives (e.g., 3,3-dichloro-1-ethyl) due to steric strain, whereas the target compound’s planar ring geometry facilitates intermolecular hydrogen bonding .

Crystallographic Parameters :

  • Bond Lengths : S1–C8 and S1–N1 bonds vary with substituents. For example, S1–C8 = 1.817 Å in 3,3-dichloro-1-ethyl vs. 1.792 Å in 6-bromo-3,3-dichloro-1-methyl, reflecting differences in steric and electronic environments .
  • Dihedral Angles : The dihedral angle between the benzene ring and SO₂ group ranges from 77.99° to 78.08° in halogenated analogs, while the target compound’s benzyl groups likely induce greater torsional flexibility .

Reaction Pathways: The target compound and 1-ethyl analog participate in three-component reactions with aldehydes and nitriles to form 2-amino-4H-pyrans. However, halogenated derivatives predominantly yield salts or bis-adducts due to reduced nucleophilicity .

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